4-(2,6-Dimethylanilino)-4-oxo-2-(propylamino)butanoic acid
Description
4-(2,6-Dimethylanilino)-4-oxo-2-(propylamino)butanoic acid is a synthetic compound featuring a butanoic acid backbone modified with a 4-oxo group, a 2-(propylamino) substituent, and a 4-(2,6-dimethylanilino) moiety. This structural configuration distinguishes it from naturally occurring amino acids and synthetic auxin herbicides.
Properties
IUPAC Name |
4-(2,6-dimethylanilino)-4-oxo-2-(propylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-4-8-16-12(15(19)20)9-13(18)17-14-10(2)6-5-7-11(14)3/h5-7,12,16H,4,8-9H2,1-3H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNDGOMSAIDZAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(CC(=O)NC1=C(C=CC=C1C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylanilino)-4-oxo-2-(propylamino)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylaniline and propylamine.
Formation of Intermediate: The intermediate compound is formed by reacting 2,6-dimethylaniline with a suitable acylating agent to introduce the oxo group.
Final Product Formation: The intermediate is then reacted with propylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in pure form.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethylanilino)-4-oxo-2-(propylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The anilino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation Products: Formation of carboxylic acids or ketones.
Reduction Products: Formation of alcohols.
Substitution Products: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(2,6-Dimethylanilino)-4-oxo-2-(propylamino)butanoic acid is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylanilino)-4-oxo-2-(propylamino)butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to metabolism, signal transduction, or gene expression.
Comparison with Similar Compounds
Functional Implications :
- The 2,6-dimethylanilino group may enhance lipid solubility, improving cuticular penetration in plants compared to phenoxy-based auxins .
- The propylamino group introduces a basic nitrogen, which may facilitate interactions with transporters or enzymes involved in amino acid uptake.
Comparison with Amino Acid Derivatives
The compound’s structure also parallels amino acid derivatives like L-asparagine (2,4-diamino-4-oxobutanoic acid) and related diamino-oxobutanoic acids (Table 2) . However, its substitutions diverge significantly:
Table 2: Comparison with Amino Acid Derivatives
Key Differences :
- Aromatic vs.
- Alkylamino vs.
Physicochemical Properties and Structure-Activity Relationships
Structure-Activity Insights :
- The anilino group likely enhances membrane permeability but may reduce water solubility, limiting systemic distribution in plants compared to polar auxins .
- The 4-oxo group could stabilize keto-enol tautomerism, influencing conformational flexibility and receptor binding.
Biological Activity
4-(2,6-Dimethylanilino)-4-oxo-2-(propylamino)butanoic acid, with the molecular formula C12H15NO3, is a synthetic organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in scientific research.
- Molecular Formula : C12H15NO3
- Molecular Weight : 221.25 g/mol
- CAS Number : 1031353-07-7
The compound features an anilino group substituted with methyl groups at the 2 and 6 positions and a propylamino group attached to a butanoic acid backbone. Its unique structure contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has the potential to interact with receptors, influencing signal transduction pathways.
- Biochemical Pathways : The compound could affect pathways related to cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can possess antimicrobial properties against various pathogens.
- Anticancer Potential : Preliminary investigations suggest that it may have cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Comparison with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structure Similarity | Notable Activity |
|---|---|---|
| 4-(Diethylamino)-4-oxobutanoic acid | Similar oxo group | Antimicrobial properties |
| 2,2-Diethyl-4-methoxy-4-oxobutanoic acid | Similar substitution pattern | Cytotoxic effects in vitro |
| 4-(4-Acetamidophenyl)-4-oxobutanoic acid | Anilino group present | Anticancer activity reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
